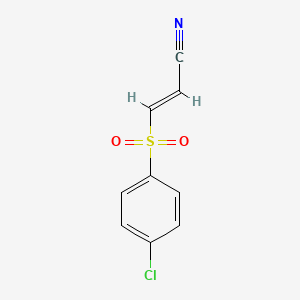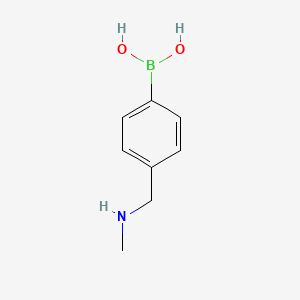
(4-((Methylamino)methyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acids are a class of compounds that have garnered significant attention in various fields of chemistry due to their unique properties and versatility in chemical reactions. While the provided papers do not directly discuss (4-((Methylamino)methyl)phenyl)boronic acid, they offer insights into the broader context of boronic acid chemistry, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of boronic acids often involves strategies to prevent unwanted side reactions such as polymerization. For instance, the synthesis of methacrylamido phenylboronic acids is achieved through a two-step deprotection of pinacolato methacrylamido phenylene boronic esters, yielding the desired products in good yield and purity . This suggests that a similar approach could be employed for the synthesis of (4-((Methylamino)methyl)phenyl)boronic acid, with careful consideration of protecting groups and reaction conditions to ensure high yield and purity.
Molecular Structure Analysis
Boronic acids typically feature a trivalent boron atom connected to an organic substituent and two hydroxyl groups. The molecular structure of boronic acids is crucial for their reactivity, as the boron atom can undergo reversible condensation reactions to form cyclic esters or complexes with diols and amines . The ortho-substituent on phenylboronic acids, for example, has been shown to play a key role in catalytic activity by influencing the coordination of reactants to the boron atom .
Chemical Reactions Analysis
Boronic acids are known for their role as catalysts and reagents in various organic transformations. They catalyze reactions such as amidation between carboxylic acids and amines , esterification of alpha-hydroxycarboxylic acids , and amide formation . The presence of a methylamino group in (4-((Methylamino)methyl)phenyl)boronic acid could potentially influence its reactivity and selectivity in such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their substituents. Aromatic boronic acids, for example, have been studied as reversible inhibitors of enzymes like beta-lactamases, with the position and nature of the substituents affecting their inhibitory activity . The specific properties of (4-((Methylamino)methyl)phenyl)boronic acid would depend on the electronic and steric effects of the methylamino substituent, which could affect its solubility, stability, and reactivity.
Applications De Recherche Scientifique
Synthetic Intermediates and Sensing Applications
Boronic acids, including derivatives like (4-((Methylamino)methyl)phenyl)boronic acid, serve as crucial synthetic intermediates and building blocks in various chemical processes. They are extensively used in sensing applications, protein manipulation, therapeutics, biological labeling, and separation. The introduction of aminophosphonic acid groups into boronic acids may enhance their multifunctional capabilities, offering new opportunities for application across medicine, agriculture, and industrial chemistry. For instance, derivatives of boronic acids with aminophosphonic acid groups have shown potential in forming structures that can be easily converted to corresponding phosphonic acids, indicating their versatility and wide range of applications (Zhang et al., 2017).
Biomedical Applications
In the field of biomedical research, boronic acid derivatives have shown potential in various therapeutic areas. Boronic acid-modified nanoparticles, for instance, have been explored for their antiviral properties against viruses like Hepatitis C. These nanoparticles, functionalized with phenylboronic acid, have demonstrated potential as viral entry inhibitors, marking a significant step in antiviral therapy and opening avenues for further research in the use of boronic acid derivatives in biomedical applications (Khanal et al., 2013).
Diol Recognition and Sensing
Boronic acids are known for their ability to bind to diols, making them suitable for use in sensors and recognition systems. For example, certain boronic acid derivatives can bind to carbohydrates under physiologically relevant conditions, making them useful in designing receptors and sensors for cell-surface glycoconjugates. These applications demonstrate the potential of boronic acids in the selective recognition of biological molecules and the development of novel sensing technologies (Dowlut & Hall, 2006).
Polymer Science and Material Applications
In polymer science, boronic acids contribute significantly to the synthesis and functionalization of polymers. They have been used in the synthesis of functional polymers, for instance, in creating methacrylamido phenylboronic acids that are resistant to polymerization and can be incorporated into polymers in good yield and purity. This application underscores the role of boronic acids in material science, particularly in the development of new materials with specific functionalities (D'Hooge et al., 2008).
Orientations Futures
Boronic acids, including “(4-((Methylamino)methyl)phenyl)boronic acid”, have been gaining interest in medicinal chemistry due to their unique properties and potential applications . They have shown promise in various areas such as anticancer, antibacterial, and antiviral activity, as well as their application as sensors and delivery systems . Therefore, it is expected that the studies with boronic acids will be extended in the future to obtain new promising drugs .
Propriétés
IUPAC Name |
[4-(methylaminomethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2/c1-10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10-12H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXGMZJQXVDRHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431813 |
Source


|
| Record name | 4-methylaminomethyl-phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((Methylamino)methyl)phenyl)boronic acid | |
CAS RN |
518336-26-0 |
Source


|
| Record name | 4-methylaminomethyl-phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

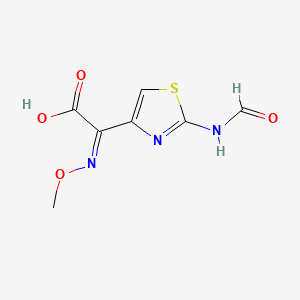
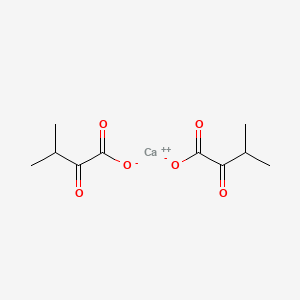
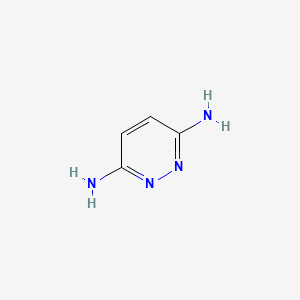

![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)

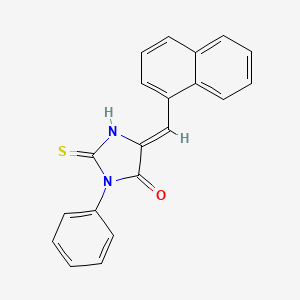

![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)

